
2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Vue d'ensemble
Description
The compound “2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is an organic compound containing a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. This suggests that it might have properties similar to other fluorinated alcohols and aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. The presence of the fluorine atoms would likely make the compound highly electronegative .Chemical Reactions Analysis
As a fluorinated alcohol, this compound might undergo reactions similar to other alcohols, such as dehydration or oxidation. The presence of the aromatic ring could also enable it to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms would likely make it highly electronegative and potentially reactive .Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, closely related to 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was synthesized and structurally analyzed by X-ray crystallography. Its crystal structure features strong intermolecular hydrogen bonds, forming two-dimensional layers. This structure has potential applications in synthesizing organic fluoro-containing polymers, given the ease of deprotonation of the hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Luminescence Sensing Applications
A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated their sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors. This property is attributed to the characteristic emission bands of the Eu(3+) or Tb(3+) ions in the complexes (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Polymer Synthesis
The compound 2,2-bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane was synthesized for creating polyamides and polyimides. These polymers are notable for their high solubility in polar solvents and excellent thermal stability, which are beneficial in various industrial applications (D. Liaw, Been-Yang Liaw, & Yingchun Cheng, 2001).
Electrochemical Functionalization
In electrochemistry, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been used for dehydrogenative electrochemical functionalization, a reagent- and metal-free approach to produce diarylmethanes. This process involves the formation of benzylic cations and highlights HFIP's role in sustainable and scalable chemical transformations (Y. Imada, Johannes L. Röckl, A. Wiebe, Tile Gieshoff, D. Schollmeyer, K. Chiba, R. Franke, & S. Waldvogel, 2018).
Photophysical Properties
A study on heteroleptic cationic Ir(III) complexes demonstrated their potential in data security protection, with the ability to exhibit dual-emission and vapochromic behaviors. This research opens avenues for the development of smart luminescent materials (Zhongming Song, Rui Liu, Yuhao Li, Hong Shi, Jinyang Hu, Xiaobo Cai, & Hongjun Zhu, 2016).
Pharmaceutical Applications
In pharmaceutical research, 1,1,1,3,3,3-hexafluoropropan-2-ol has been used for the stereocontrolled synthesis of glycosides and glycosyl esters, demonstrating its utility in complex chemical syntheses related to drug development (David Crich & Feng Cai, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQAOJQQSJPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

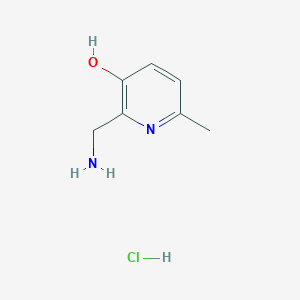

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
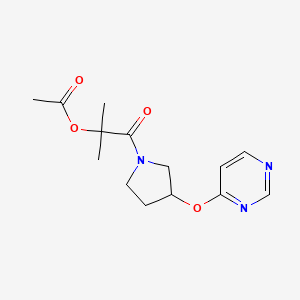

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

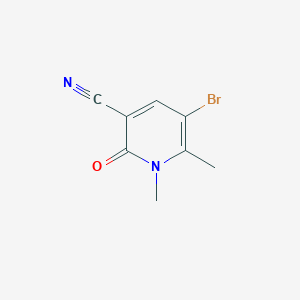
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
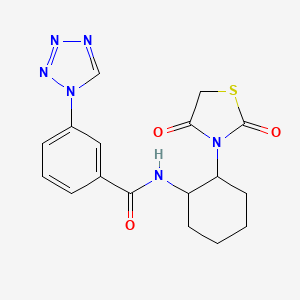
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
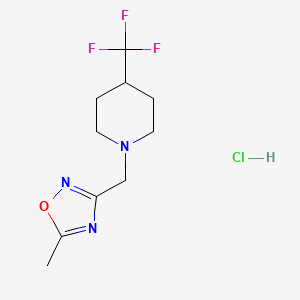
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
